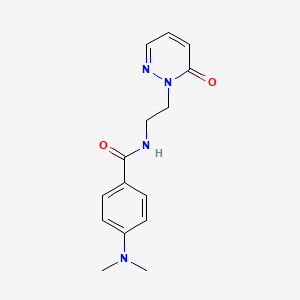
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that is widely used in scientific research and applications due to its unique properties. It is a boron-based phenolic compound that is structurally and chemically similar to other phenols and is used as a versatile building block for a variety of applications. This compound has been studied extensively and has been found to have a wide range of potential uses in the laboratory setting. In
Aplicaciones Científicas De Investigación
Crystal Structure and Vibrational Properties
The synthesis and structural characterization of compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been explored, with particular focus on their crystal structure and vibrational properties. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction, supported by density functional theory (DFT) calculations. The results offer insights into the conformation and molecular structure of these compounds, which are consistent with X-ray single crystal diffraction data (Wu, Chen, Chen, & Zhou, 2021).
Synthesis and Crystallography
Another research effort focuses on synthesizing boric acid ester intermediates with benzene rings, including derivatives of this compound. These compounds are obtained through multi-step reactions, and their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT studies are also employed to analyze molecular structures and physicochemical properties (Huang et al., 2021).
Synthesis of Boronic Acid Esters
In a study focused on the synthesis of boronic acid esters, compounds related to this compound are synthesized and characterized. The research outlines the use of these compounds in inhibiting serine proteases, with a focus on thrombin. The study also examines the compounds' behavior in both solid state and solution (Spencer et al., 2002).
Borylation Techniques
A significant contribution to this field includes the investigation of borylation techniques. Research has been conducted on the palladium-catalyzed borylation of aryl bromides using compounds related to this compound. This method is noted for its effectiveness, particularly in borylating aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Quantum NMR Analysis
The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, in quantitative 31P NMR analysis of hydroxyl groups in lignins has been thoroughly examined. This approach provides a protocol for spectra acquisition and yields results comparable to other analysis methods (Granata & Argyropoulos, 1995).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may alter their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent complexes with biological molecules suggests they could have a variety of effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may hydrolyze in a humid environment . Therefore, the storage and handling conditions of this compound could significantly impact its effectiveness.
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMOCPMZNQLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

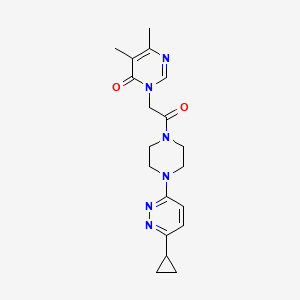
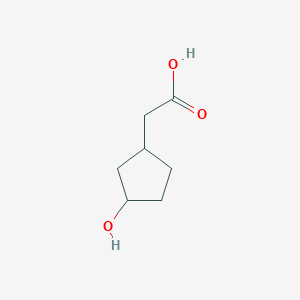
![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)
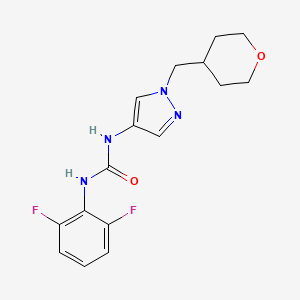
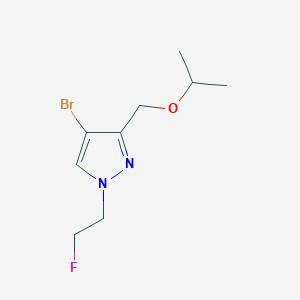
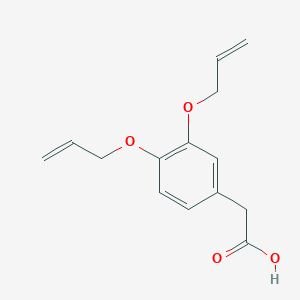
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)

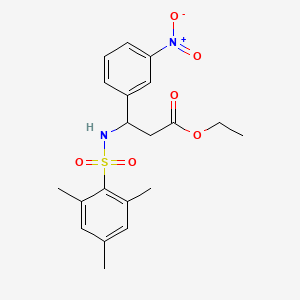

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)
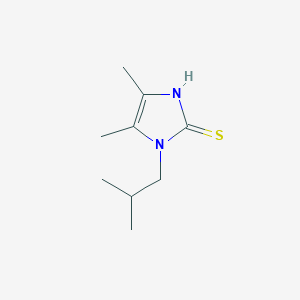
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
